2-(N-ethyl anilino)cyclohexanone
Description
Properties
CAS No. |
38253-21-3 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(N-ethylanilino)cyclohexan-1-one |
InChI |
InChI=1S/C14H19NO/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
InChI Key |
CVHNHJOPDRKMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
2-(N-ethyl anilino)cyclohexanone serves as an important intermediate in the synthesis of various organic compounds. It is synthesized from 2-chlorocyclohexanone and N-ethyl aniline through a series of reactions, including chlorination and cyclization, leading to derivatives like 9-ethyl-tetrahydrocarbazole . This synthetic pathway highlights its utility in producing complex molecules that are valuable in both academic research and industrial applications.
Pharmaceutical Applications
The compound has shown potential in pharmaceutical applications, particularly as a precursor for developing drugs targeting specific diseases. For instance, derivatives of cyclohexanones have been explored for their efficacy against cancer due to their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR) associated with various cancers . The structural similarity of this compound to other biologically active compounds suggests it may possess similar therapeutic properties.
Case Study 1: Synthesis of N-functionalized Compounds
Research has demonstrated the effectiveness of using this compound in the synthesis of N-functionalized 2-aminophenols. This method utilizes a one-shot assembly approach, allowing for the incorporation of amino and hydroxyl groups into aromatic rings efficiently . The reaction system showcases the compound's versatility in generating complex structures that are essential in drug discovery.
Case Study 2: Catalytic Reactions
A study highlighted the role of this compound in dehydrogenative synthesis processes. The compound acts as a substrate for reactions that introduce functional groups onto aromatic systems, showcasing its potential as a catalyst or reactant in organic synthesis . This application is particularly relevant in developing new materials and pharmaceuticals.
Data Table: Applications Overview
| Application Area | Description | Example Uses |
|---|---|---|
| Chemical Synthesis | Intermediate for synthesizing complex organic compounds | Production of carbazole derivatives |
| Pharmaceutical Development | Precursor for drugs targeting cancer-related pathways | EGFR inhibitors |
| Catalytic Reactions | Reactant in dehydrogenative synthesis and functionalization processes | Synthesis of N-functionalized compounds |
Toxicological Considerations
While the applications of this compound are promising, it is essential to consider its toxicological profile. The NIOSH occupational exposure banding process evaluates chemicals based on various health endpoints, including carcinogenicity and reproductive toxicity . Understanding these factors is crucial for safe handling and application in research settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical behavior of 2-(N-ethyl anilino)cyclohexanone is significantly influenced by its substituents when compared to related compounds:
- Electronic Effects : The N-ethyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in other derivatives. This difference impacts reactivity and receptor-binding affinities .
Physicochemical Properties
- Crystallographic Data: Derivatives like 2-[(anilino)(2-nitrophenyl)methyl]cyclohexanone adopt chair conformations in the cyclohexanone ring, with substituents positioned equatorially to minimize steric strain .
Q & A
Q. What are the standard methods for synthesizing 2-(N-ethyl anilino)cyclohexanone, and how can reaction efficiency be validated?
The compound is typically synthesized via the Mannich reaction, which involves the condensation of cyclohexanone, aniline derivatives, and an aldehyde. For example, a reported method uses a nano-composite catalyst (e.g., Laponite-HMPC) to facilitate the reaction at room temperature, yielding 62% after recrystallization from ethanol . Validation includes monitoring reaction completion via TLC or HPLC, followed by purification using column chromatography or recrystallization. Purity is confirmed via NMR, where characteristic peaks (e.g., aromatic protons at δ 6.6–7.2 ppm and ethyl group protons at δ 1.0–1.3 ppm) are analyzed .
Q. How is the molecular conformation of this compound determined, and what role do intermolecular interactions play?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. For example, studies show the cyclohexanone ring adopts a chair conformation, with the N-ethyl anilino group positioned equatorially. Intermolecular N–H···O hydrogen bonds and C–H···O interactions stabilize the crystal lattice, as observed in monoclinic symmetry with unit cell parameters , and . Refinement using SHELX software (e.g., SHELXL-97) ensures accuracy, with R-factors < 0.06 .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments made?
Key techniques include:
- NMR : Assignments rely on splitting patterns and integration. For instance, ethyl group protons appear as triplets (δ ~1.0 ppm for CH, δ ~2.6 ppm for CH), while aromatic protons show complex coupling due to substituent effects .
- Mass Spectrometry (MS) : A molecular ion peak (e.g., m/z 196 for related cyclohexanone derivatives) and fragmentation patterns (e.g., loss of HO or CO) confirm molecular weight and functional groups .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm) and N–H (~3300 cm) provide additional validation .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of this compound derivatives for enhanced yield or selectivity?
Response Surface Methodology (RSM), such as the Box-Behnken Design (BBD), is effective. Factors like temperature (X1), catalyst loading (X2), and solvent volume (X3) are tested at three levels (-1, 0, +1). A quadratic model (e.g., ) predicts optimal conditions. For example, a study on similar ketones achieved 85% conversion by optimizing temperature (60°C) and catalyst loading (5 mol%) .
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
Discrepancies (e.g., NMR suggesting axial substituents vs. XRD showing equatorial placement) require cross-validation:
- Dynamic NMR : Assesses conformational flexibility at varying temperatures.
- DFT Calculations : Compare theoretical and experimental spectra to identify energy-minimized conformers.
- Variable-Temperature XRD : Captures conformational changes in the crystal lattice .
Q. What methodologies are used to assess the biological activity of this compound derivatives?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), with MIC values compared to standards like ampicillin .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits, with IC values calculated from dose-response curves .
- Toxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to determine LC .
Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound in solid-state applications?
SC-XRD reveals N–H···O and C–H···O interactions that stabilize the crystal structure. For instance, hydrogen bond lengths of 2.8–3.0 Å and angles >150° correlate with thermal stability (TGA data showing decomposition >200°C). Disruption of these networks (e.g., via solvent intercalation) can alter solubility and reactivity .
Q. What advanced analytical techniques are required to distinguish this compound from structurally similar analogs in complex matrices?
- LC-HRMS : Differentiates isomers via exact mass (e.g., Δm/z < 0.001) and isotopic patterns.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., DEPT-135 identifies quaternary carbons.
- X-ray Powder Diffraction (XRPD) : Confirms phase purity in seized drug samples by matching experimental and simulated patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
